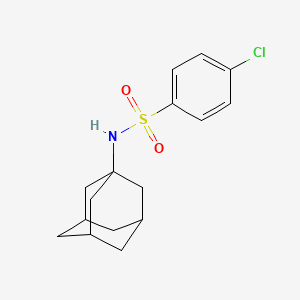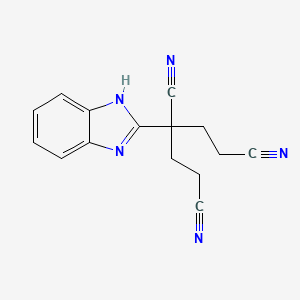
2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide is a complex organic compound. Its structure includes a cyclopropane ring, a carboxamide group, and a pyridine ring, making it a molecule of interest in various fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the cyclopropane ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.
Introduction of the carboxamide group: This step involves the reaction of the cyclopropane derivative with an amine, such as 5-methylpyridin-2-amine, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted pyridine derivatives
科学的研究の応用
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a probe to study biological pathways involving cyclopropane and pyridine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring could confer rigidity to the molecule, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide: Lacks the pyridine ring, potentially altering its chemical reactivity and biological activity.
N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide: Lacks the 2,2-dimethyl and 2-methylprop-1-enyl groups, which could affect its stability and interactions.
Uniqueness
2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide is unique due to its combination of structural features, which can confer specific chemical and biological properties not found in simpler analogs.
特性
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-10(2)8-12-14(16(12,4)5)15(19)18-13-7-6-11(3)9-17-13/h6-9,12,14H,1-5H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGQIYUNSNZTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2C(C2(C)C)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5020846.png)

![(3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5020864.png)
![methyl 3-[(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoyl)amino]benzoate](/img/structure/B5020881.png)


![N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5020897.png)
![N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5020903.png)


![3-[(4-Methylbenzyl)sulfanyl]-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5020923.png)
![11-Benzyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5020932.png)
![[3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride](/img/structure/B5020939.png)
